Boc-Ala(4-pyridyl)-OH
Description
The Expanding Landscape of Non-Canonical Amino Acids in Advanced Chemical Biology
The 20 canonical amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins in virtually all living organisms. mdpi.com However, the functional repertoire of proteins can be significantly expanded through the incorporation of non-canonical amino acids (ncAAs). chimia.chencyclopedia.pub These are amino acids that are not among the 20 standard proteinogenic amino acids. encyclopedia.pub The introduction of ncAAs into peptides and proteins is a powerful strategy in chemical biology, enabling the creation of novel molecules with tailored properties. mdpi.comchimia.ch
The incorporation of ncAAs can confer a range of desirable characteristics, such as resistance to proteolytic degradation, which can enhance the stability and bioavailability of peptide-based drugs. mdpi.com Furthermore, ncAAs can introduce new chemical functionalities, including bio-orthogonal handles for specific labeling and imaging, or novel side chains that can modulate the structure and function of proteins. mdpi.comencyclopedia.pub The development of techniques like genetic code expansion (GCE) has made it possible to site-specifically incorporate a wide variety of ncAAs into proteins in living cells, opening up new avenues for enzyme engineering, drug discovery, and the study of biological processes. chimia.chacs.org
Strategic Incorporation of Pyridyl Moieties in Bioactive Agents
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules to enhance their pharmacological properties. dovepress.commdpi.com This nitrogen-containing heterocycle can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for molecular recognition at biological targets. nih.govacs.org
The strategic placement of a pyridine moiety within a drug candidate can lead to several advantages. It can improve biochemical potency, enhance metabolic stability, and address issues related to protein binding. dovepress.com For instance, the replacement of a phenyl group with a pyridine ring has been shown to significantly increase the potency of certain enzyme inhibitors. dovepress.com Moreover, the pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with protein active sites. acs.org The incorporation of pyridyl groups has been a successful strategy in the development of a wide range of therapeutic agents, including anticancer and antiviral drugs. dovepress.commdpi.com
Significance of Boc-Ala(4-pyridyl)-OH as a Privileged Scaffold in Contemporary Research
This compound serves as a versatile building block in the synthesis of complex peptides and other biologically active compounds. chemimpex.comchemimpex.com The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with acid, making it ideal for stepwise peptide synthesis. iris-biotech.de This allows for the controlled and sequential addition of amino acids to a growing peptide chain. iris-biotech.de
The utility of this compound extends to its use in creating peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. nih.gov By incorporating this non-canonical amino acid, researchers can design novel therapeutic agents with enhanced pharmacological profiles. chemimpex.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Synonyms | Boc-3-(4-pyridyl)-L-alanine, Boc-L-Ala(4'-pyridyl)-OH |
| CAS Number | 37535-57-2 |
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 266.29 g/mol |
| Appearance | White to off-white powder |
| Primary Application | Peptide synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWDMKESUACOU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427302 | |
| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-yl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37535-57-2 | |
| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-yl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc Ala 4 Pyridyl Oh and Derivatives
Stereoselective Synthesis and Enantiomeric Purity
The controlled introduction of a specific stereochemistry is a critical aspect of synthesizing biologically active molecules. For pyridylalanine derivatives, both enzymatic and purely chemical methods have been developed to achieve high enantiomeric purity.
Chemoenzymatic methods offer an effective route to enantiomerically pure pyridylalanine derivatives, including 2-, 3-, and 4-pyridylalanine (pya), by leveraging the stereoselectivity of enzymes. researchgate.net These strategies are particularly valuable for creating compounds that can act as novel substrates or inhibitors for enzymes like elastase from Pseudomonas aeruginosa. researchgate.net
Two primary chemoenzymatic strategies have been highlighted for the stereoselective synthesis of these compounds:
Oxazolone Derivatives Route : This method is recommended for the synthesis of 3- and 4-pya. However, it is not suitable for the 2-pya regioisomer. researchgate.net
Acetamidomalonate Derivatives Route : This approach is more versatile and can be successfully applied to synthesize all three regioisomers (2-, 3-, and 4-pya) as well as 2-azatyrosine. researchgate.net
The enzyme α-chymotrypsin (α-CT) is instrumental in these preparations, facilitating the resolution of racemic mixtures to yield enantiomerically pure products. researchgate.net For instance, the synthesis of N-acetyl-(L)-pyridylalanine ethyl esters has been achieved with the yields and enantiomeric excess (ee) detailed below.
Table 1: Chemoenzymatic Synthesis of N-acetyl-(L)-pyridylalanine Ethyl Esters
| Compound | Yield | Enantiomeric Excess (ee) |
|---|---|---|
| N-acetyl-(L)-2-pyridylalanine ethyl ester | 42% | >98% |
| N-acetyl-(L)-3-pyridylalanine ethyl ester | 40% | >98% |
Data sourced from chemoenzymatic resolution studies. researchgate.net
Parallel to enzymatic methods, purely chemical routes for the enantioselective synthesis of pyridylalanines have been established. A notable method involves the asymmetric hydrogenation of (2-pyridyl)dehydroamino acid derivatives. In this approach, the dehydroamino acid precursor is converted to its corresponding N-oxide, which then undergoes asymmetric hydrogenation using a rhodium catalyst, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄. A subsequent reduction of the N-oxide yields the desired (2-pyridyl)alanine with enantiomeric excesses reported between 80-83% ee. This methodology was successfully applied to the total synthesis of L-azatyrosine, an antitumor antibiotic, achieving an enantiomeric purity of over 96%.
Another established chemical route involves the condensation of diethyl acetamidomalonate with arylmethyl halides. researchgate.net This is followed by partial hydrolysis and decarboxylation to produce DL-arylamino acid ethyl ester derivatives, such as that of β-(3-pyridyl)-DL-alanine. researchgate.net The racemic mixture can then be resolved enzymatically to separate the N-acetyl-L-amino acid from the D-amino acid derivative. researchgate.net
Chemoenzymatic Strategies for Asymmetric Synthesis
Synthesis of Pyridylalanine Regioisomers and Homologous Structures
The synthesis of specific regioisomers and chain-extended homologs of Boc-pyridylalanine is crucial for structure-activity relationship studies and the development of novel peptide-based agents.
The Boc-protected regioisomers of pyridylalanine are valuable building blocks for peptide synthesis. chemimpex.comchemimpex.com
Boc-3-(3-pyridyl)-L-alanine can be prepared from 3-(3-pyridyl)-(S)-alanine. chemicalbook.com The synthesis involves reacting the starting amino acid with di-t-butyl dicarbonate (B1257347) in a mixture of 1,4-dioxan and water, with potassium carbonate as the base. chemicalbook.com The reaction mixture is stirred for an extended period, followed by workup and purification to yield the desired product. In one reported synthesis, this method provided a yield of 72%. chemicalbook.com
Boc-3-(2-pyridyl)-L-alanine is another key derivative used in the development of bioactive peptides and as a ligand in coordination chemistry. chemimpex.com It is synthesized through methods analogous to its 3-pyridyl counterpart and is commercially available as a stable, soluble powder suitable for various organic synthesis applications. chemimpex.comchemicalbook.com
Table 2: Properties of Boc-Pyridylalanine Regioisomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Form |
|---|---|---|---|---|
| Boc-3-(2-pyridyl)-L-alanine | 71239-85-5 | C₁₃H₁₈N₂O₄ | 266.29 | Off-white to beige powder |
Data compiled from various chemical suppliers and databases. chemicalbook.comchemicalbook.comsigmaaldrich.com
The synthesis of β-homo-pyridylalanine analogs introduces an additional methylene (B1212753) group into the amino acid backbone, providing conformational flexibility that can be exploited in drug design. Both the (S)- and (R)-enantiomers of Boc-4-(4-pyridyl)-β-homoalanine are utilized in peptide synthesis and pharmaceutical research as chiral building blocks. sigmaaldrich.comchemimpex.comsigmaaldrich.com These compounds, also known as (S)- or (R)-3-(Boc-amino)-4-(4-pyridyl)butyric acid, are synthesized to be enantiomerically pure, which is critical for ensuring the efficacy and safety of resulting pharmaceutical agents. chemimpex.comsigmaaldrich.com They are available as stable powders for use in solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com
Table 3: Properties of Boc-4-(4-pyridyl)-β-homoalanine Enantiomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity (Assay) |
|---|---|---|---|---|
| (S)-Boc-4-(4-pyridyl)-β-Homoala-OH | 219297-13-9 | C₁₄H₂₀N₂O₄ | 280.32 | ≥97.0% (HPLC) |
Data compiled from various chemical suppliers. sigmaaldrich.comsigmaaldrich.com
Preparations of Boc-3-(2-pyridyl)-L-alanine and Boc-3-(3-pyridyl)-L-alanine
Orthogonal Protecting Group Strategies: Focus on the tert-Butyloxycarbonyl (Boc) Group
In solid-phase peptide synthesis (SPPS), protecting groups are essential for masking reactive functional groups on amino acids to prevent unwanted side reactions. An orthogonal protection scheme is one in which two or more protecting groups can be removed selectively under different chemical conditions. iris-biotech.de
The tert-Butyloxycarbonyl (Boc) group is a cornerstone of one of the earliest and most established protection strategies. peptide.com The Boc group is used for the temporary protection of the α-amino group of amino acids. peptide.com It is stable to most nucleophiles and bases, which allows for the use of base-labile protecting groups for other functionalities in an orthogonal approach. organic-chemistry.org
The classic Boc/Bzl protection scheme employs the acid-labile Boc group for Nα-protection and more robust, acid-labile benzyl (B1604629) (Bzl)-based groups for side-chain protection. peptide.com The Boc group is cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com In contrast, the benzyl-based side-chain protecting groups require very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal. iris-biotech.de
While both groups are acid-labile, the difference in the required acid strength for cleavage allows them to be removed sequentially. This makes the Boc/Bzl strategy a system based on modulated lability rather than a truly orthogonal one. peptide.comcsic.es This is in contrast to the widely used Fmoc/tBu strategy, where the Nα-Fmoc group is removed by a base (e.g., piperidine) and the side-chain tBu groups are removed by acid, representing a truly orthogonal system. iris-biotech.de The formation of Boc-protected amines is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org
Mechanistic Considerations of Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in the construction of peptides and complex molecules containing amine functionalities. jk-sci.comresearchgate.net Its popularity stems from its ease of introduction and its selective removal under specific acidic conditions. researchgate.net
The protection of an amine, such as the one in Alanine(4-pyridyl)-OH, is typically achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. jk-sci.comtotal-synthesis.com The mechanism involves the nucleophilic attack of the primary amine onto one of the electrophilic carbonyl carbons of the Boc anhydride. commonorganicchemistry.comcommonorganicchemistry.com This step forms a tetrahedral intermediate. Subsequently, a tert-butyl carbonate group is eliminated. commonorganicchemistry.com In the absence of an external base, this leaving group can deprotonate the now-protonated amine. commonorganicchemistry.com The resulting tert-butyl bicarbonate is unstable and decomposes into gaseous carbon dioxide and tert-butanol (B103910), driving the reaction forward. commonorganicchemistry.com While the reaction can proceed without a base, reagents like triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH) are often employed to neutralize the protonated amine and accelerate the reaction. total-synthesis.comcommonorganicchemistry.com
Table 1: Reagents and Byproducts in Boc Protection
| Reagent/Product Type | Common Examples | Role/Fate in Reaction |
|---|---|---|
| Amine Source | Ala(4-pyridyl)-OH | Nucleophile, becomes N-Boc protected |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Electrophile, source of the Boc group |
| Base (Optional) | Triethylamine (TEA), DIEA, NaOH | Scavenges protons to accelerate the reaction commonorganicchemistry.com |
| Byproducts | Carbon Dioxide (CO₂), tert-butanol | Formed from the decomposition of the leaving group commonorganicchemistry.com |
The deprotection of the Boc group is characteristically acid-labile. total-synthesis.com The process is commonly carried out using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). jk-sci.com The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid. commonorganicchemistry.com This initial protonation facilitates the cleavage of the carbon-oxygen bond, leading to the formation of a carbamic acid and a stabilized tert-butyl cation. jk-sci.comcommonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine (which is protonated under the acidic conditions) and carbon dioxide. total-synthesis.comcommonorganicchemistry.com The highly stable tert-butyl cation can be quenched by a suitable nucleophile or deprotonate to form isobutene gas. total-synthesis.comcommonorganicchemistry.com
A potential complication during deprotection is the reactivity of the intermediate tert-butyl cation, which can act as an alkylating agent towards nucleophilic residues like tryptophan or methionine in peptide synthesis. researchgate.nettotal-synthesis.com To prevent these undesirable side reactions, "scavengers" such as anisole, cresol, or thiophenol are often added to the reaction mixture to trap the cation. total-synthesis.com Kinetic studies have revealed that the rate of Boc cleavage can exhibit a second-order dependence on the concentration of the acid, a factor to consider when optimizing reaction conditions. acs.org For substrates containing an acid-sensitive pyridine (B92270) ring, like Boc-Ala(4-pyridyl)-OH, protonation of the pyridine nitrogen can occur, which may influence the polarization and lability of bonds within the molecule during acid-mediated reactions. nih.gov
Table 2: Common Conditions for Boc Deprotection
| Component | Example | Purpose |
|---|---|---|
| Acid | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Catalyzes the cleavage of the Boc group jk-sci.comtotal-synthesis.com |
| Solvent | Dichloromethane (DCM) | Common solvent for the reaction jk-sci.com |
| Scavenger | Anisole, Thiophenol, Cresol | Traps the intermediate tert-butyl cation to prevent side reactions total-synthesis.com |
Applications in Peptide and Peptidomimetic Chemistry
Integration of Boc-Ala(4-pyridyl)-OH in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains. pnas.org The use of protected amino acids like this compound is fundamental to this process. sigmaaldrich.com
The efficiency of peptide bond formation, or coupling, is critical in SPPS. bachem.com The process involves the activation of the carboxylic acid of one amino acid to react with the amino group of another. uniurb.it The choice of coupling reagents and additives is crucial for achieving high yields and minimizing side reactions, including racemization. uni-kiel.de For the incorporation of Boc-protected amino acids, various coupling reagents are employed. peptide.com
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and reduce racemization. bachem.comuniurb.it Newer reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]uronium hexafluorophosphate) have shown high coupling efficiencies, even for challenging sequences. bachem.com The optimization of reaction conditions, such as solvent choice (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF)) and the use of appropriate bases (e.g., N,N-diisopropylethylamine (DIPEA)), is also essential for successful coupling. uniurb.ituni-kiel.de
Table 1: Common Coupling Reagents in SPPS
| Reagent | Description |
|---|---|
| DCC | A widely used carbodiimide (B86325) coupling reagent. |
| DIC | A carbodiimide that forms a soluble urea (B33335) byproduct, simplifying purification. |
| HBTU | A uronium salt-based coupling reagent known for its high efficiency. |
| HATU | An aminium salt-based reagent, particularly effective for difficult couplings. |
| PyBOP | A phosphonium (B103445) salt-based reagent used for both solid- and solution-phase synthesis. bachem.com |
| COMU | A modern coupling reagent with efficiencies comparable to HATU, incorporating a non-explosive HOBt alternative. bachem.com |
Optimization of Coupling Efficiencies and Reaction Conditions
Rational Design and Synthesis of Bioactive Peptides Incorporating this compound
The unique properties of the 4-pyridylalanine residue make it a valuable component in the design of bioactive peptides. frontiersin.orgsciopen.com Its aromatic and hydrophilic nature can be exploited to enhance the therapeutic potential of peptides.
The incorporation of unnatural amino acids is a well-established strategy for developing peptide-based drug candidates with improved pharmacological profiles. researchgate.net The 4-pyridyl group of this compound can engage in specific interactions with biological targets, potentially increasing binding affinity and efficacy. evitachem.com For instance, 4-pyridylalanine has been incorporated into GLP-1 analogues, which are of interest for the treatment of metabolic diseases. google.com The introduction of this residue can also be a strategy to create peptide-drug conjugates for targeted cancer therapy. nih.gov A recent study demonstrated a method for the late-stage N-alkylation of the pyridyl-alanine residue, allowing for the creation of diverse and stable peptide conjugates. nih.gov This approach was used to enhance the antiproliferative activity of a p53 peptide by conjugating it with an RGD peptide that targets integrins. nih.gov
The incorporation of 4-pyridylalanine can significantly influence the conformation and stability of a peptide. The pyridyl ring can participate in aromatic stacking interactions and hydrogen bonding, which can help to stabilize specific secondary structures like β-turns. This conformational constraint can be beneficial for biological activity. Furthermore, the introduction of unnatural amino acids can enhance the proteolytic stability of peptides, a crucial factor for their therapeutic application. anu.edu.au Research on glucagon (B607659) analogs has shown that the substitution of natural aromatic amino acids with 4-pyridylalanine can enhance aqueous solubility and stability without compromising biological activity. nih.govacs.org
Development of Peptide-Based Therapeutic Candidates
Exploration in Peptidomimetic and Aza-Peptide Architectures
This compound is also utilized in the synthesis of peptidomimetics and aza-peptides, which are modified peptide structures with potentially improved therapeutic properties. sigmaaldrich.com
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved stability and bioavailability. sigmaaldrich.com The incorporation of building blocks like this compound allows for the creation of novel peptidomimetic structures. scientificlabs.co.ukthieme-connect.de
Aza-peptides are a specific class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. mdpi.comacs.org This modification can induce a propensity for adopting β-turn conformations and can alter the biological activity of the peptide. acs.org The synthesis of aza-peptides involves specialized chemical strategies, often employing building blocks that can be derived from amino acids like this compound. rsc.org For example, aza-peptides can be synthesized on a solid support by coupling protected hydrazine (B178648) derivatives. mdpi.com The side chain of the aza-amino acid can be introduced either before coupling or through on-resin modification. mdpi.com
Synthesis of Peptide Mimetics with Defined Conformational Constraints
A primary goal in peptidomimetic design is to create molecules with a well-defined three-dimensional structure. rsc.org The inherent flexibility of linear peptides often leads to a decrease in binding affinity and specificity for their biological targets. rsc.org By introducing conformational constraints, the peptide is locked into a bioactive conformation, which can enhance its potency and selectivity. nih.gov
The incorporation of amino acids with unique side chains, such as the 4-pyridylalanine (4-Pal) residue derived from this compound, is a powerful method for inducing specific secondary structures like β-turns and helices. scispace.comexplorationpub.com The 4-pyridyl group, being an electron-poor aromatic system, can participate in electronically tunable CH/π interactions with other residues, such as proline. nih.gov These interactions can influence the cis-trans isomerization of peptide bonds and stabilize specific turn conformations. nih.gov For instance, studies on model tetrapeptides have shown that electron-poor aromatic amino acids, including 4-pyridylalanine, tend to favor the trans amide bond conformation. nih.gov
Furthermore, the pyridyl moiety can act as a metal-binding site. The coordination of metal ions to pyridylalanine residues within a peptide sequence can induce significant conformational changes, leading to the formation of highly organized structures like four-helix bundles from two-stranded coiled coils. researchgate.net This metal-induced folding provides a dynamic way to control peptide conformation.
Table 1: Influence of Aromatic Amino Acid Electronics on Proline cis-trans Isomerism
| Aromatic Amino Acid (X) in Ac-TXPN-NH2 | Electronic Nature | % trans Isomer |
| 4-Amino-Phe | Electron-rich | ~25% |
| Tyr | Electron-rich | ~30% |
| Trp | Electron-rich | ~35% |
| Phe | Neutral | ~40% |
| 4-Pyridylalanine (protonated) | Electron-poor | ~55% |
| 4-NO2-Phe | Electron-poor | ~60% |
This table is a representation of data trends discussed in the literature and illustrates how the electronic properties of an aromatic side chain at position X can influence the equilibrium between the cis and trans conformations of the X-Pro peptide bond. nih.gov
Incorporation into α-Aza-amino Acid Residues for Modified Biological Profiles
Aza-peptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. mdpi.comnih.gov This modification results in a semicarbazide (B1199961) linkage instead of a standard peptide bond. nih.gov The substitution of an α-carbon with nitrogen introduces significant changes to the peptide backbone, including altered stereochemistry, electronic properties, and a propensity to adopt β-turn conformations. nih.govchemrxiv.orgnih.gov These structural alterations can lead to peptides with enhanced biological activity, selectivity, and increased resistance to proteolytic degradation. mdpi.comnih.gov
The synthesis of aza-peptides can be challenging but has been advanced through various strategies, including the "submonomer" approach. acs.orgresearchgate.net This method allows for the introduction of diverse side chains onto an aza-glycine residue that is already incorporated into the growing peptide chain on a solid support. acs.org For instance, an aza-glycine residue can be alkylated with a reagent like 4-(chloromethyl)pyridine (B78701) to introduce the 4-pyridyl side chain, thus forming an aza-4-pyridylalanine residue within the peptide sequence.
The incorporation of an aza-amino acid with a 4-pyridyl side chain would be expected to combine the conformational-directing effects of the aza-residue with the specific properties of the pyridyl group. Aza-amino acid incorporation is known to promote β-turn structures, which can be critical for receptor recognition and biological activity. nih.govacs.org The 4-pyridyl side chain can further modulate the biological profile through its ability to form hydrogen bonds, participate in π-stacking interactions, or act as a metal coordination site.
While specific studies detailing the biological profile of peptides containing a Boc-aza-Ala(4-pyridyl)-OH derived residue are not extensively reported, research on other aza-peptides provides strong indications of the potential outcomes. For example, an aza-amino acid scan of Growth Hormone Releasing Peptide-6 (GHRP-6) analogues, where various natural amino acids were replaced with aza-amino acids, led to the identification of compounds with significantly altered receptor selectivity. nih.govacs.org Specifically, an aza-phenylalanine containing analogue demonstrated a 1000-fold improvement in selectivity for the CD36 receptor. acs.orgresearchgate.net This highlights the profound impact that aza-amino acid substitution can have on the biological properties of a peptide.
Table 2: General Synthetic Approaches for Aza-Peptide Synthesis
| Synthetic Strategy | Description | Key Features |
| Pre-formed Aza-Amino Acid Building Blocks | N-protected aza-amino acid monomers (e.g., Boc-aza-Ala(4-pyridyl)-OH) are synthesized in solution and then coupled to the peptide chain using standard peptide synthesis protocols. mdpi.com | Allows for the incorporation of a well-defined aza-amino acid. Can be limited by the stability and reactivity of the activated aza-amino acid. |
| Submonomer Synthesis | An aza-glycine residue is first incorporated into the peptide. The side chain is then introduced by alkylating the nitrogen atom of the aza-glycine residue on the solid support. acs.orgresearchgate.net | Highly versatile, allowing for the creation of diverse aza-peptide libraries from a common intermediate. Avoids the synthesis of individual aza-amino acid monomers. |
This table summarizes the main strategies for incorporating aza-amino acid residues into peptide chains.
Medicinal Chemistry and Pharmacological Investigations
Strategic Utilization as a Building Block in Drug Discovery Programs
Boc-Ala(4-pyridyl)-OH, a non-natural amino acid derivative, is a versatile building block in medicinal chemistry for the synthesis of complex pharmaceutical compounds. chemimpex.com Its structure, which includes a Boc-protected amine, a chiral center, and a 4-pyridyl functional group, allows for its incorporation into a wide range of molecules designed for targeted therapies. chemimpex.commedchemexpress.eu The pyridine (B92270) ring is of particular importance as its nitrogen atom can serve as a hydrogen bond acceptor or a metal-coordinating group, which is crucial for interacting with biological targets like enzymes. nih.govnih.gov
This strategic placement of a nitrogen atom within an aromatic ring is a key feature in the design of various enzyme inhibitors. A significant application is in the development of histone deacetylase (HDAC) inhibitors, where the pyridyl moiety can function as a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site. nih.govnih.govchemrxiv.org Researchers have also used pyridylalanine-containing hydroxamic acids to create selective HDAC6 inhibitors. colab.ws The defined stereochemistry of this compound also provides a rigid scaffold that medicinal chemists can exploit to probe the topology of enzyme active sites, aiding in the rational design of potent and selective drug candidates. chemimpex.com
The utility of this compound as a synthetic precursor has made notable contributions to research in neurological disorders. chemimpex.comchemimpex.com It has been instrumental in the synthesis of potent antagonists for the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor implicated in pain, inflammation, and the vomiting reflex. nih.govamegroups.org Compounds that block the NK-1 receptor have been developed for preventing chemotherapy-induced nausea and vomiting. amegroups.org
The incorporation of pyridylalanine derivatives into peptide-based structures has been a key strategy in developing these targeted neurological agents. nih.gov For instance, it has been used in the creation of chimeric peptides that act as both opioid receptor agonists and NK-1 receptor antagonists. nih.gov Beyond the nervous system, the fundamental structure of this compound makes it a valuable component for synthesizing peptidomimetics and other complex molecules for a broad array of therapeutic targets. nih.gov
Design of Novel Chemical Entities for Targeted Therapies
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Structure-activity relationship (SAR) studies are essential for refining drug candidates, and molecules derived from this compound have been subjects of such investigations. These studies help to clarify how specific structural features influence a compound's biological activity. The position of the nitrogen atom in the pyridine ring is a critical determinant of potency and selectivity. nih.gov For example, substituting histidine with 2-pyridylalanine (an isomer of 4-pyridylalanine) in an IgG-binding peptide was shown to yield good binding affinity. nih.gov
The chirality of the amino acid backbone is another crucial factor. Enantiomerically pure pyridylalanines are known to exhibit various biological activities, and incorporating them into peptide sequences can lead to new enzyme substrates or inhibitors. nih.gov In the development of farnesyltransferase inhibitors, a class of anticancer agents, the specific stereoisomer of the amino acid derivative used was found to be critical for potent inhibition. nih.gov
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its therapeutic properties. preprints.orgspirochem.com For compounds containing a pyridylalanine residue, the pyridine ring itself is a common site for rational modification. mdpi.com By adding different substituents to the pyridine ring, chemists can fine-tune properties like potency, selectivity, solubility, and metabolic stability. mdpi.comresearchgate.net
For example, in the development of glucagon (B607659) analogs for treating hypoglycemia, the incorporation of 3- and 4-pyridylalanine was found to enhance aqueous solubility while maintaining biological activity. researchgate.net The goal of these modifications is to create a drug candidate with an optimal balance of efficacy and safety. This iterative process of design, synthesis, and testing is fundamental to modern medicinal chemistry. nih.gov
Elucidation of Structural Determinants Governing Biological Potency and Selectivity
In Vitro and In Vivo Biological Activity Assessments
This compound is a synthetic building block and is not typically evaluated for direct biological activity. medchemexpress.eutargetmol.commedchemexpress.com Instead, its utility is demonstrated through the in vitro and in vivo assessment of the final compounds synthesized from it.
In vitro assessments are the first step and are conducted in a controlled laboratory setting. For enzyme inhibitors derived from this compound, this involves enzymatic assays to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). acs.org Compounds showing high potency in these assays may then be tested in cell-based assays to confirm their activity in a more biologically relevant environment. nih.gov
Promising compounds from in vitro studies are then advanced to in vivo testing in animal models. These studies are designed to evaluate the compound's efficacy in a living system and to understand its pharmacokinetic profile (how it is absorbed, distributed, metabolized, and excreted). nih.gov For example, novel NK-1 receptor antagonists are tested in animal models to confirm they can reverse emesis induced by agents like cisplatin. amegroups.org This progression from laboratory assays to animal studies is a critical pathway in the development of new medicines.
Data Tables
Table 1: Detailed Research Findings for Compounds Derived from this compound
| Compound Class | Target/Application | Key Research Findings | Citations |
|---|---|---|---|
| HDAC Inhibitors | Histone Deacetylases (HDACs) | The pyridyl group can act as an effective zinc-binding group (ZBG) to chelate the active site zinc ion. | nih.govnih.govchemrxiv.orgcolab.ws |
| NK-1 Receptor Antagonists | Neurokinin-1 (NK-1) Receptor | Used as a key building block for potent antagonists to prevent chemotherapy-induced nausea and vomiting. | nih.govamegroups.org |
| IgG-Binding Peptides | Immunoglobulin G (IgG) | Substitution with pyridylalanine isomers can result in peptides with high binding affinity. | nih.gov |
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | N-alpha-Boc-4-pyridyl-L-alanine, Boc-4-Pal-OH |
| Histone Deacetylase | HDAC |
| Neurokinin-1 | NK-1 |
| Zinc | Zn |
Enzyme Inhibition Assays (e.g., Elastase, β-Secretase)
The incorporation of non-canonical amino acids like 4-pyridylalanine is a recognized strategy in the development of potent and selective protease inhibitors. mdpi.com Proteases are enzymes that catalyze the breakdown of proteins and are implicated in numerous disease states, making them important therapeutic targets. thermofisher.com The unique structural and electronic properties of the 4-pyridyl group can be exploited to achieve specific interactions within the active site of an enzyme.
Research into the development of inhibitors for elastase, a serine protease, has explored the use of pyridylalanine derivatives. researchgate.netmdpi.com A study focused on chemoenzymatic methods for preparing enantiomerically pure pyridylalanine derivatives noted that when these amino acids are incorporated into peptide sequences, they could function as potential inhibitors of elastase from Pseudomonas aeruginosa. researchgate.net This bacterium is a known pathogen in nosocomial infections. The rationale for using pyridylalanine is to create novel substrates or inhibitors with improved binding or resistance to cleavage. researchgate.net
While specific inhibitory constants (e.g., Kᵢ or IC₅₀) for this compound itself against elastase or β-secretase are not detailed in the reviewed literature, its utility is as a synthetic precursor. The Boc-protected form is ideal for solid-phase peptide synthesis, allowing the 4-pyridylalanine moiety to be precisely placed within a peptide sequence designed to target an enzyme's active site. medchemexpress.commedchemexpress.cn For instance, computational studies on other protease classes, like cysteine proteases, have shown that pyridine-containing scaffolds can be used in inhibitor design, although their efficacy can be influenced by the specific arrangement of heteroatoms within the ring system. frontiersin.org The development of such inhibitors is a key area of research for creating new pharmaceutical compounds. mdpi.com
Receptor Binding Profiling and Ligand-Target Interactions
The 4-pyridylalanine moiety is a valuable surrogate for natural aromatic amino acids in peptides designed to bind to specific cell surface receptors. Its incorporation can influence binding affinity, selectivity, and pharmacokinetic properties like aqueous solubility. researchgate.netnih.gov
Significant findings have emerged from studies on somatostatin (B550006) receptor subtype 2 (SST₂R), a target for neuroendocrine tumor imaging and therapy. Researchers synthesized and evaluated a series of antagonists based on the peptide LM3. nih.gov When 4-pyridylalanine (4Pal) was substituted at position 3, the resulting radiolabeled antagonist, [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3, demonstrated high binding affinity to the SST₂R. nih.gov Saturation binding studies determined its dissociation constant (K_D), providing a quantitative measure of its potent interaction with the receptor. nih.gov
| Ligand | Target Receptor | Binding Affinity (K_D) [nM] |
|---|---|---|
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | Somatostatin Receptor Subtype 2 (SST₂R) | 0.11 ± 0.01 |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | Somatostatin Receptor Subtype 2 (SST₂R) | 0.15 ± 0.01 |
| [¹⁷⁷Lu]Lu-DOTA-[L2Pal³]-LM3 | Somatostatin Receptor Subtype 2 (SST₂R) | 0.18 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-LM3 (parent compound) | Somatostatin Receptor Subtype 2 (SST₂R) | 0.09 ± 0.02 |
This interactive table presents the binding affinity data for somatostatin receptor antagonists containing different pyridylalanine (Pal) isomers. Data sourced from a study on radiolabeled somatostatin antagonists. nih.gov
Furthermore, investigations into opioid receptor ligands have utilized pyridylalanine isomers to probe structure-activity relationships. In a study modifying the delta-selective peptide deltorphin (B1670231) I, the native phenylalanine at position 3 was replaced with various heterocyclic amino acids. nih.gov While this particular study used 2-pyridylalanine and 3-pyridylalanine, it established that peptides containing a pyridylalanine residue displayed intermediate binding affinity for the delta opioid receptor, with Kᵢ values ranging from 39.5 to 62.4 nM. nih.gov This highlights that the pyridine ring is a well-tolerated modification for achieving receptor interaction. The use of 4-pyridylalanine has also been noted in the context of designing peptides that bind to the Fc neonatal Receptor (FcRn), which is involved in modulating serum IgG levels. google.com
Studies on Neurotransmitter System Modulation
The pyridine ring is a key structural motif in many compounds that are active in the central nervous system (CNS), where they can modulate the activity of neurotransmitter systems such as dopamine (B1211576) and serotonin (B10506). nih.govnih.gov Dopamine is a crucial neurotransmitter involved in motor control, motivation, and reward, while serotonin regulates mood, sleep, and appetite. medicalnewstoday.comwikipedia.org
While direct studies on the modulation of neurotransmitter systems by the single amino acid this compound are not prominent, the inclusion of the 4-pyridylalanine moiety in peptides and related compounds points to its potential role in this area. For example, pyridine alkaloids like metanicotine have been shown to have a high binding affinity for α4β2-nicotinic acetylcholine (B1216132) receptors (nAChRs) and can induce the release of dopamine from rat striatal synaptosomes with an EC₅₀ of 1.2 µM. nih.gov This demonstrates that the pyridine structure is capable of interacting with key receptors that regulate dopaminergic neurotransmission.
Furthermore, a patent for dual-agonist peptides targeting the GLP-1 and neurotensin (B549771) receptors lists 4-pyridylalanine as a potential component in their structure, noting that such compounds are involved in the regulation of dopamine pathways. google.com In a different context, a synthetic analog of vasopressin containing D-3-(3′-pyridyl)-Ala was found to be a potent agonist at the pituitary corticotrope receptor, indicating an effect on neuroendocrine signaling pathways. medchemexpress.eu The tetrahydrobiopterin (B1682763) (BH4) pathway is essential for the synthesis of both serotonin and dopamine, and modulation of this pathway is a key area of neuropsychiatric research. nih.gov The design of novel ligands that can influence these neurotransmitter systems often involves heterocyclic moieties like pyridine to achieve desired receptor interactions and pharmacological effects.
Advanced Applications in Bioconjugation and Interdisciplinary Research
Methodologies for Bioconjugation with Boc-Ala(4-pyridyl)-OH
Bioconjugation involves the covalent linking of a biomolecule, such as a protein or peptide, with another molecule to impart new functionalities. This compound is integral to these processes, primarily through its role in peptide synthesis and the unique reactivity of its constituent groups. chemimpex.comrsc.org
This compound serves as a critical building block in the synthesis of bioactive peptides and other molecules intended for diagnostic and therapeutic use. chemimpex.coma2bchem.com The process leverages the principles of solid-phase peptide synthesis (SPPS), where the Boc group plays a crucial protective role. iris-biotech.de
The general strategy involves the following steps:
Protection: The Boc (tert-butyloxycarbonyl) group temporarily shields the alpha-amino group of the alanine (B10760859) derivative. This prevents unwanted side reactions during the coupling process. a2bchem.comiris-biotech.de
Activation and Coupling: The carboxylic acid group of this compound is activated using standard peptide coupling reagents (e.g., HBTU, DIC). peptide.comrsc.org This activated acid is then reacted with a free amino group on a target biomolecule (like a lysine (B10760008) residue on a protein) or a growing peptide chain, forming a stable amide bond. chemimpex.com
Deprotection: The Boc group is subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amino group. peptide.com This newly exposed amine can then be used for further peptide chain elongation or other modifications.
The pyridine (B92270) ring within the molecule's side chain is particularly significant. It can participate in specific, non-covalent interactions within biological systems, such as hydrogen bonding or metal coordination, which can be leveraged to design targeted therapeutics with enhanced receptor interactions. chemimpex.com This feature is crucial for creating targeted therapies and diagnostic agents that can selectively bind to their intended biological targets. chemimpex.com The ability to form stable linkages makes it an effective component in enhancing the efficacy of drug candidates. chemimpex.com
| Feature | Role in Bioconjugation | Research Finding |
| Boc Protecting Group | Shields the N-terminus during synthesis, allowing for selective reactions. a2bchem.compeptide.com | Enables controlled, stepwise assembly of peptide chains for creating complex bioactive molecules. iris-biotech.de |
| Carboxylic Acid | Activated to form a stable amide bond with amino groups on other molecules. | Forms the covalent linkage essential for conjugating the alanine derivative to proteins or peptides. chemimpex.com |
| Pyridyl Side Chain | Provides a site for specific molecular interactions (e.g., hydrogen bonding, metal coordination) and potential further chemical functionalization. chemimpex.coma2bchem.com | The pyridine moiety is beneficial for designing targeted therapeutics and for studying neurotransmitter systems. chemimpex.com |
The application of this compound extends to material science, where it is employed to create functionalized surfaces and advanced biomaterials. chemimpex.comchemimpex.com The goal is to immobilize biomolecules onto a solid support, such as a sensor chip or a polymer scaffold, to create materials with specific biological activities or detection capabilities. chemrxiv.org
The process typically involves first creating a self-assembled monolayer (SAM) on a surface (e.g., gold) with chemically reactive groups, followed by the attachment of the biomolecule of interest. chemrxiv.org this compound can be incorporated into this strategy. For instance, it can be tethered to a surface via its carboxylic acid group or by modifying it with a surface-reactive linker like a thiol. Once anchored, the Boc group can be removed to expose the primary amine. This amine, or the pyridyl nitrogen on the side chain, then serves as a handle for covalently attaching other biomolecules, effectively functionalizing the surface. chemimpex.comchemrxiv.org
Furthermore, the properties of the pyridyl group can be harnessed to develop polymers and materials with enhanced chemical resistance and thermal stability, which is advantageous for various industrial applications. chemimpex.com
Covalent Attachment of Biomolecules for Diagnostics and Therapeutics
Analytical Research Methodologies Employing this compound
In analytical chemistry, precision and accuracy depend on the availability of well-characterized reference materials. This compound, available at high purity, fulfills this role in various analytical techniques. chemimpex.comsigmaaldrich.com
This compound is frequently used as a standard in analytical methods, most notably in High-Performance Liquid Chromatography (HPLC). chemimpex.comchemimpex.com As a compound with a defined structure and high purity, it serves as a reliable reference point for both qualitative and quantitative analysis. sigmaaldrich.com
In HPLC, a known concentration of the standard is injected to determine its retention time—the time it takes to travel through the column. This provides a benchmark for identifying the same or structurally related compounds in unknown samples. Its response to the detector (e.g., UV-Vis absorbance) is used to generate a calibration curve, which allows for the precise quantification of the target analyte in a mixture. rsc.org The high purity, often ≥97.0% or higher, ensures the accuracy of these measurements. sigmaaldrich.comsigmaaldrich.com
Table of Physicochemical Properties for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 37535-57-2 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₃H₁₈N₂O₄ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 266.29 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Purity (by HPLC) | ≥97.0% | sigmaaldrich.com |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 224 - 232 °C | chemimpex.com |
The utility of this compound as an analytical standard is instrumental in the characterization of complex biological and chemical mixtures. chemimpex.comchemimpex.com In fields like proteomics, metabolomics, and synthetic chemistry, researchers often deal with samples containing a multitude of components.
By serving as an external or internal standard, this compound aids in the quantification and positive identification of related amino acid derivatives or peptides within these complex matrices. chemimpex.com For example, when analyzing the products of a peptide synthesis reaction, the retention time and spectral properties of the standard can help confirm the successful incorporation of the pyridylalanine residue into the peptide sequence. rsc.orgijcr.info Its presence helps to calibrate the analytical run, improving the reliability of the characterization of the entire mixture. chemimpex.com
Computational and Structural Research on Boc Ala 4 Pyridyl Oh Systems
Computational Chemistry and Molecular Modeling Studies
Computational methods provide profound insights into the molecular properties of Boc-Ala(4-pyridyl)-OH, guiding experimental design and helping to interpret complex data. These in silico approaches allow for the examination of characteristics that can be difficult to measure directly.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics like frontier molecular orbitals (FMOs).
For a molecule like this compound, DFT studies would focus on optimizing the molecular geometry to find its most stable conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. The analysis of FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
In analogous computational studies on similar aromatic amino acid derivatives, the HOMO is often localized on the electron-rich aromatic ring (the pyridyl group in this case), while the LUMO may be distributed across the carboxylic acid and backbone. The calculated reactivity descriptors provide a quantitative measure of how different parts of the molecule will behave in chemical reactions.
Table 1: Illustrative DFT-Calculated Electronic Properties
This table presents typical data that would be generated from a DFT analysis of this compound, based on findings for structurally related compounds.
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (related to ionization potential) |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (related to electron affinity) |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Predicts chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
While DFT provides insight into a static, minimum-energy state, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time in a simulated environment (e.g., in a solvent like water). MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.
For this compound, MD simulations can identify the most populated conformations by analyzing the dihedral angles of the backbone (φ, ψ) and the side chain (χ). This is crucial for understanding how the molecule might orient itself when incorporated into a larger peptide chain or when binding to a receptor. For instance, studies on similar Boc-protected amino acids have shown they can sample various secondary structures like β-turns and γ-turns. researchgate.net The simulations can quantify the flexibility of the Boc protecting group and the pyridyl side chain, which is vital for predicting binding affinity and specificity in drug design.
Table 2: Typical Conformational States from Molecular Dynamics
This table illustrates the kind of conformational data an MD simulation could provide for this compound.
| Conformational State | Key Dihedral Angles (Illustrative) | Population (%) | Description |
| Extended | φ ≈ -150°, ψ ≈ +150° | 45% | An open, linear-like conformation. |
| Turn-like (Type I β-turn) | φ ≈ -60°, ψ ≈ -30° | 30% | A compact, folded conformation often stabilized by intramolecular hydrogen bonds. |
| Intermediate | Various | 25% | Transitions between major conformational states. |
Structural Elucidation via Advanced Spectroscopic and Diffraction Techniques
Experimental methods are indispensable for validating computational predictions and providing definitive structural information. Spectroscopy and crystallography are the primary tools for characterizing the three-dimensional arrangement of this compound in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the covalent structure, while advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximities between protons.
The observation of specific NOEs can reveal the preferred solution-state conformation. For example, an NOE between the amide proton and a side-chain proton could indicate a folded or turn-like structure. Furthermore, the temperature dependence of the amide proton chemical shift can be used to infer the presence of intramolecular hydrogen bonds; a low temperature coefficient often suggests the proton is shielded from the solvent because it is participating in a hydrogen bond. medchemexpress.com
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state at atomic resolution. By diffracting X-rays off a single crystal, one can determine bond lengths, bond angles, and the absolute conformation of the molecule.
Although a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of related Boc-protected amino acids reveals common features. chemicalbook.comnih.gov A crystal structure of this compound would definitively establish its solid-state conformation. More importantly, it would reveal the supramolecular architecture—how individual molecules pack together in the crystal lattice. This packing is dictated by intermolecular interactions, primarily hydrogen bonds involving the carboxylic acid and amide groups, as well as potential π-π stacking interactions from the pyridyl rings. These interactions create higher-order assemblies like chains, sheets, or more complex 3D networks.
Coordination Chemistry of the Pyridyl Moiety in Metallo-Biomolecules
A primary reason for using this compound in synthesis is to introduce a metal-binding site. The nitrogen atom of the pyridyl ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of transition metals, such as copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and cobalt (Co²⁺).
Once incorporated into a peptide, the pyridyl side chain can act as a ligand. Depending on the peptide sequence and the metal ion, it can function as a monodentate ligand or participate in a multidentate chelation environment, often involving other coordinating groups from the peptide backbone or other side chains. The formation of these metal complexes can be critical for creating artificial enzymes, developing therapeutic agents, or constructing novel biomaterials and metal-organic frameworks (MOFs). researchgate.net The specific coordination geometry (e.g., tetrahedral, square planar, octahedral) is dictated by the electronic properties of the metal ion and the steric constraints imposed by the peptide scaffold.
Investigation of Metal Chelation Properties and Ligand Design
The chemical compound N-tert-butoxycarbonyl-3-(4-pyridyl)-L-alanine, or this compound, is a derivative of the non-proteinogenic amino acid 4-pyridylalanine. Its structure is of significant interest in the field of coordination chemistry and ligand design due to the presence of multiple potential donor sites for metal chelation. The molecule incorporates a pyridine (B92270) ring, a carboxyl group, and a Boc-protected amine group. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group are the primary sites for metal ion coordination.
The pyridine moiety, a stable N-heterocyclic ring, readily coordinates to a wide range of transition metals through the lone pair of electrons on the nitrogen atom. rsc.org The carboxyl group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The Boc protecting group on the alpha-amino group is sterically bulky and generally prevents the nitrogen of the amino group from participating in coordination. This directed blocking is a key feature in ligand design, as it allows for the predictable formation of specific coordination geometries.
While specific studies detailing the metal chelation of this compound are not extensively documented in publicly available literature, the coordination behavior can be inferred from studies on analogous molecules. For instance, research on metal complexes with other pyridyl-containing amino acids demonstrates that the pyridyl nitrogen and the carboxylate oxygen are the preferred binding sites. researchgate.netscirp.org The resulting metal complexes can vary in geometry, from simple mononuclear structures to more complex polynuclear assemblies.
In ligand design, this compound serves as a versatile building block. Its bifunctional nature (a metal-coordinating headgroup and a protected amino acid backbone) allows for its incorporation into peptide chains through standard solid-phase or solution-phase peptide synthesis. rsc.org This enables the creation of custom peptidyl ligands where the number and spacing of the pyridyl metal-binding sites can be precisely controlled. Such designed peptide ligands can form well-defined secondary structures, like alpha-helices or beta-sheets, which can influence the coordination environment around the metal center.
The self-assembly of discrete metal complexes is another area where ligands derived from this compound are valuable. rsc.org The directional nature of the pyridyl-metal bond, combined with the structural rigidity of the amino acid, can be exploited to construct sophisticated supramolecular architectures, such as molecular squares and cages. rptu.de
Development of Bio-inorganic Hybrid Systems
Bio-inorganic hybrid systems are entities that combine biological molecules, such as peptides or proteins, with inorganic elements, like metal complexes, to create materials with novel functions. The unique properties of this compound make it an excellent candidate for the development of such systems. By incorporating this amino acid into a peptide sequence, it is possible to introduce a specific metal-binding site into a biological scaffold.
One of the primary applications of this approach is in the creation of artificial metalloenzymes. These are hybrid catalysts that use a protein to provide a defined microenvironment around a catalytically active metal center. The protein scaffold can influence the selectivity and efficiency of the catalyst in a way that is reminiscent of natural enzymes. Peptides containing this compound can be designed to fold into specific conformations that create a chiral pocket around the coordinated metal ion, enabling enantioselective catalysis.
Furthermore, the incorporation of metal complexes into peptides can be used to develop novel therapeutic or diagnostic agents. For example, radioisotopes can be chelated by the pyridyl-amino acid residue for use in medical imaging or radiotherapy. The peptide backbone can be designed to target specific tissues or cells in the body, thereby delivering the metal complex to its intended site of action.
The development of these bio-inorganic hybrid systems often involves a multi-step process. First, the peptide containing the this compound residue is synthesized. The Boc protecting group is then removed, typically under acidic conditions, to reveal the free amine. The peptide is then reacted with a metal salt to form the desired metal complex. The resulting hybrid system is then purified and characterized to confirm its structure and properties. Spectroscopic techniques such as NMR, UV-Vis, and circular dichroism are often employed to study the coordination of the metal ion and the conformation of the peptide.
While the specific examples of bio-inorganic hybrid systems based on this compound are not extensively detailed, the principles of their design and synthesis are well-established in the broader field of bioinorganic chemistry. The versatility of this building block continues to offer exciting possibilities for the creation of new functional materials at the interface of biology and inorganic chemistry.
Future Perspectives and Emerging Research Avenues
Integration into Advanced Protein Engineering and Unnatural Amino Acid Mutagenesis
The introduction of unnatural amino acids into proteins, a process known as synthetic mutagenesis, is a powerful tool for probing and engineering protein structure and function. nih.govrsc.org Boc-Ala(4-pyridyl)-OH is a key reagent in this field, enabling the precise insertion of 4-pyridylalanine into a polypeptide chain during solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com This allows researchers to move beyond the canonical 20 amino acids and design proteins with novel chemical and biological properties. nih.gov
One of the primary strategies for achieving this is through the expansion of the genetic code, where a codon, often a stop codon like the amber codon, is repurposed to encode an unnatural amino acid. nih.govdiva-portal.org This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the unnatural amino acid and its corresponding codon, enabling its site-specific incorporation into a protein. nih.govdiva-portal.org
The incorporation of 4-pyridylalanine offers several advantages in protein engineering:
Modifying Protein Properties: The pyridine (B92270) ring can alter the solubility, metabolic stability, and binding affinity of the proteins they are part of. rsc.org
Creating Novel Binding Sites: The pyridyl group can act as a metal coordinator or a hydrogen bond acceptor, allowing for the design of novel catalytic sites or protein-protein interaction interfaces.
Probing Structure and Function: As a histidine analogue, 4-pyridylalanine can be used to study the role of specific amino acid residues in protein folding, stability, and function. researchgate.net
A robust and scalable method for synthesizing β-heteroaryl α-amino acid derivatives, including 4-pyridylalanine, has been developed using photoredox catalysis. rsc.org This process demonstrates the efficient coupling of 4-iodopyridine (B57791) with a dehydroalanine (B155165) derivative to yield the protected pyridylalanine. rsc.org
| Research Finding | Methodology | Significance | Reference |
| Site-specific incorporation of unnatural amino acids. | Involves readthrough of a stop codon by a suppressor tRNA aminoacylated with the unnatural amino acid. nih.gov | Adds a new dimension to studies of protein structure, stability, and function by introducing novel chemical properties. nih.gov | nih.gov |
| Synthesis of pyridylalanine derivatives. | Photoredox catalysis-mediated conjugate addition of halogenated pyridines to dehydroalanine derivatives. rsc.org | Provides a scalable and efficient route to unnatural amino acids for synthetic mutagenesis in peptide therapeutics. rsc.org | rsc.org |
| Use of 4-pyridylalanine as a histidine analogue. | Incorporation into peptidic sequences to study enzyme-substrate interactions. researchgate.net | Helps in designing new substrates or inhibitors for enzymes involved in disease. researchgate.net | researchgate.net |
Novel Applications in Chemical Probes and Imaging Agents
The unique characteristics of the 4-pyridylalanine side chain make it a valuable component in the design of sophisticated chemical probes and imaging agents. Its ability to coordinate with metal ions is particularly advantageous for developing metallopeptides for imaging and sensing applications. nih.govuwo.ca
Researchers have explored the use of peptides containing pyridylalanine as scaffolds for radiometal-based imaging agents. For instance, linear peptides incorporating 3-pyridylalanine (a regioisomer of 4-pyridylalanine) have been successfully coordinated with Rhenium (Re) and Technetium-99m (99mTc), demonstrating their potential as SPECT (Single Photon Emission Computed Tomography) imaging agents for applications like visualizing angiogenesis. uwo.ca The pyridyl group helps to form stable complexes with the metallic core, which is essential for in vivo imaging. uwo.ca
Furthermore, the incorporation of pyridylalanine into somatostatin (B550006) (SRIF) analogues is being investigated for the development of fluorescent probes. These probes could be used to study the rate of internalization of these peptide analogues into cells and for various imaging techniques, aiding in receptor-targeted cancer research. ub.edu
| Application Area | Key Feature of 4-Pyridylalanine | Example/Finding | Reference |
| Metal-Based Imaging | Metal Coordination | Peptides with pyridylalanine residues coordinate with 99mTc/Re(CO)3+ to form stable cyclic metallopeptides, creating turn mimetics for imaging. uwo.ca | uwo.ca |
| Fluorescent Probes | Structural Scaffold | Incorporation into somatostatin analogues to create fluorescent probes for studying receptor internalization and for advanced imaging techniques. ub.edu | ub.edu |
| Metal Sensors | Metal Chelation | Designed metallopeptides containing unnatural amino acids can function as selective metal sensors. nih.gov | nih.gov |
Development of Next-Generation Therapeutics and Diagnostic Tools
The integration of this compound in peptide synthesis is a promising strategy for developing next-generation therapeutics and diagnostic tools. Substituting natural amino acids with 4-pyridylalanine can overcome significant challenges in peptide drug design, such as low metabolic stability and poor physical properties. rsc.org
Nitrogen-containing heteroaromatics, like the pyridine ring in 4-pyridylalanine, are common motifs in pharmaceuticals because they can favorably alter a molecule's properties. rsc.org Their inclusion in peptide-based drugs can enhance binding affinity to therapeutic targets and improve metabolic resistance, leading to more potent and durable therapeutic effects. rsc.org
In the context of diagnostics, the development of peptide-based radiopharmaceuticals containing pyridylalanine holds considerable promise. uwo.ca For example, cyclic RGD peptides, which target integrin receptors often overexpressed in cancer cells, can be stabilized through coordination with a 99mTc core via pyridylalanine residues. uwo.ca This approach leads to the creation of robust diagnostic imaging agents for detecting angiogenesis, a hallmark of cancer. uwo.ca The ability to create such targeted agents showcases the potential of 4-pyridylalanine in constructing precise tools for disease diagnosis and monitoring.
| Development Area | Role of 4-Pyridylalanine | Impact | Reference |
| Peptide Therapeutics | Enhances metabolic stability and binding affinity. | Overcomes challenges of peptide drug design, leading to more effective therapeutics. rsc.org | rsc.org |
| Targeted Cancer Therapy | Component of somatostatin analogues for drug delivery systems. | Enables receptor-targeted delivery of therapeutic agents to cancer cells. ub.edu | ub.edu |
| Diagnostic Imaging | Stabilizes radiometal complexes in peptide structures. | Facilitates the creation of targeted SPECT imaging agents for diagnosing conditions like cancer by visualizing angiogenesis. uwo.ca | uwo.ca |
Q & A
Q. Methodological Steps :
- Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures).
- Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion.
- Refine structures using software like Olex2, focusing on anisotropic displacement parameters for heavy atoms (e.g., iodine in analogs).
How do steric and electronic effects of the 4-pyridyl group influence molecular conformation in this compound compared to halogenated derivatives?
Advanced Research Focus
The 4-pyridyl substituent introduces distinct steric and electronic effects compared to halogens (e.g., Cl, I). In Boc-Ala(3-I)-OMe (5), the planar ester group and bent carboxamide bond create an 81.7° dihedral angle , favoring extended conformations . By contrast, the 4-pyridyl group’s aromaticity and hydrogen-bond acceptor capacity may alter:
Q. Comparative Analysis :
| Compound | Dihedral Angle (°) | Key Interactions |
|---|---|---|
| Boc-Ala(3-I)-OMe (5) | 78.7 | C=O⋯H-N, C-H⋯O |
| This compound | Data needed | Hypothesized: N⋯H-O, π-π |
Note: Experimental data for this compound is limited; computational modeling (DFT) is recommended to predict interactions .
What strategies are effective for synthesizing this compound with high enantiomeric purity?
Basic Research Focus
Synthesis involves:
Protection : Boc-group installation via reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water .
Side-chain functionalization : Introduce the 4-pyridyl group using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on a halogenated alanine precursor.
Deprotection : Selective removal of Boc groups with TFA, followed by HPLC purification (C18 column, 0.1% TFA in H₂O/MeCN) .
Q. Critical Quality Control :
- Chiral HPLC (e.g., Daicel Chiralpak IC column) to confirm enantiopurity (>98% by area) .
- NMR : Verify absence of tert-butyl peaks (δ ~1.4 ppm) post-deprotection.
How does this compound perform in coordination polymer applications compared to other amino acid derivatives?
Advanced Research Focus
The 4-pyridyl group’s Lewis basicity enables coordination to metal centers (e.g., Cu²⁺, Zn²⁺), forming porous frameworks. In analogs like CuFB ([Cu(fumarate)(trans-bis(4-pyridyl)ethylene)₀.₅]ₙ), pyridyl ligands facilitate gate-opening behavior under CO₂ pressure, showing framework-dependent adsorption kinetics . For this compound:
- Proposed application : Design pH-responsive MOFs by exploiting the carboxylate and pyridyl groups’ pH-dependent protonation states.
- Challenge : Steric hindrance from the Boc group may reduce porosity.
Q. Experimental Design :
- Conduct TRXRD (time-resolved XRD) under varying gas pressures to monitor structural transitions.
- Compare with halogenated analogs (e.g., Boc-Ala(3-Cl)-OtBu2) to assess pore flexibility .
What analytical techniques are recommended for detecting impurities in this compound?
Basic Research Focus
Key impurities include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
